molecular formula C11H18N4OS B7498522 2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone

2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B7498522
M. Wt: 254.35 g/mol
InChI Key: NSMWVEOQYSKANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone, also known as MISE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MISE is a small molecule that can be synthesized in the laboratory and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer cell growth. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in various cellular processes, including inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In inflammatory models, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In infectious disease models, this compound has been shown to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone has several advantages for laboratory experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research on 2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone, including further studies on its mechanism of action, optimization of its synthesis, and testing its therapeutic potential in various disease models. Additionally, the development of more soluble and less toxic analogs of this compound could lead to the discovery of new therapeutic agents. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments for various diseases.

Synthesis Methods

2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 1-methylimidazole with 2-chloroethanethiol, followed by the reaction of the resulting compound with 1-(4-methylpiperazin-1-yl)ethanone. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound has shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. In infectious disease research, this compound has shown to inhibit the growth of certain bacteria and viruses.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-13-5-7-15(8-6-13)10(16)9-17-11-12-3-4-14(11)2/h3-4H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWVEOQYSKANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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